

Imidazo[1,2-a]pyridine-8-carbonitrile: A Scaffolding for Novel Therapeutics

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Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridine-8-carbonitrile*

Cat. No.: B172539

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An In-depth Technical Guide on Potential Therapeutic Targets

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.^{[1][2][3]} This bicyclic system is a key component in several marketed drugs, highlighting its therapeutic potential.^{[2][3]} Modifications to this core, particularly the inclusion of a carbonitrile group at the 8th position, have led to the discovery of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of **imidazo[1,2-a]pyridine-8-carbonitrile** and its derivatives, with a focus on oncology and infectious diseases.

Oncological Targets

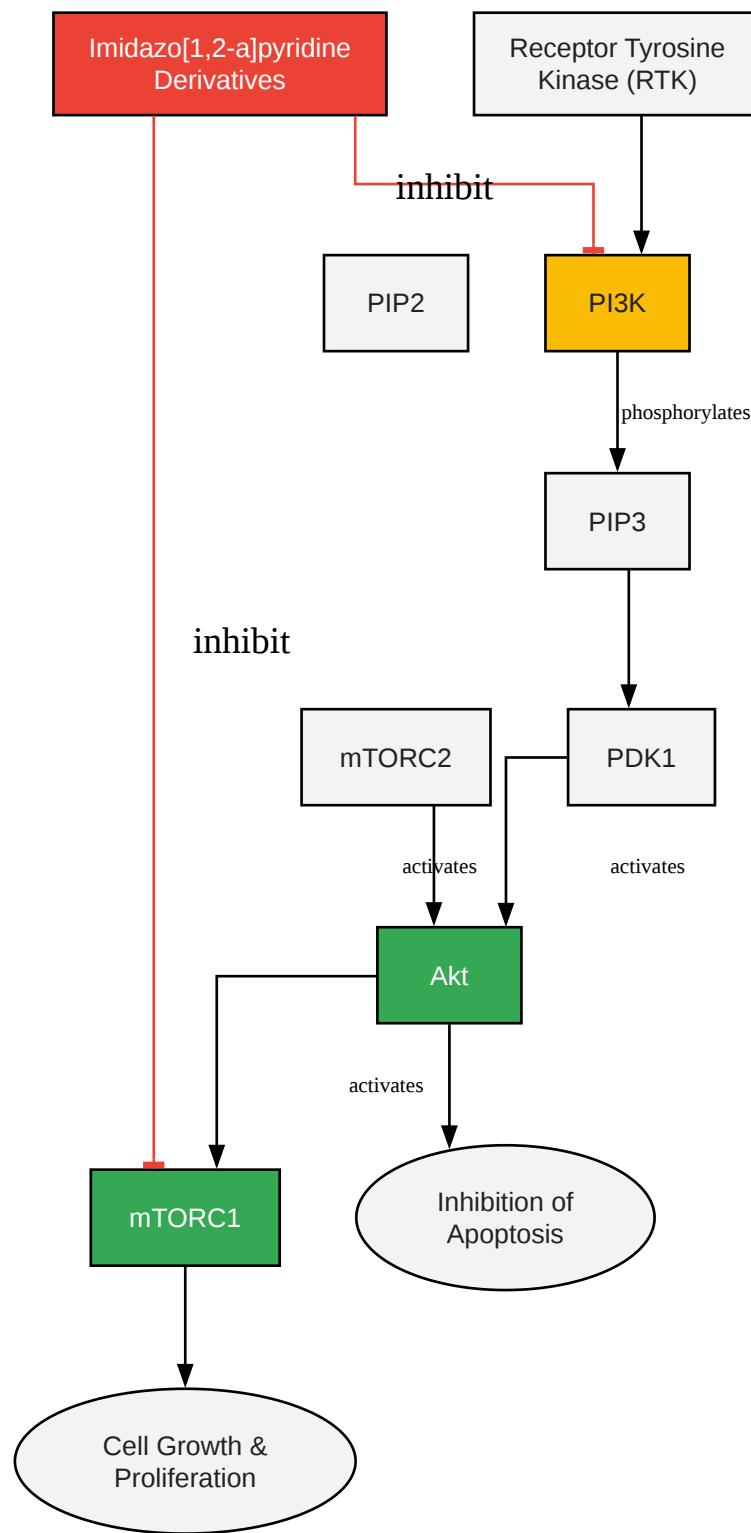
The imidazo[1,2-a]pyridine core is a versatile scaffold for the development of anticancer agents, with derivatives showing activity against a multitude of targets crucial for cancer cell proliferation, survival, and migration.^{[4][5][6]}

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

- PI3K/mTOR Dual Inhibitors: One derivative, compound 15a, has been identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and favorable pharmacokinetic

properties.[7]

- PI3K α Selective Inhibitors: Another series of derivatives has shown potent and selective inhibition of PI3K α , with one compound exhibiting an IC50 of 2 nM.[8] Further optimization led to the discovery of a thiazole derivative with an IC50 of 0.0028 μ M for p110 α , the catalytic subunit of PI3K α .[9]
- Akt/mTOR Inhibition: Certain imidazo[1,2-a]pyridines have been shown to reduce the phosphorylation of both Akt and mTOR, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[8] This inhibition of the PI3K/Akt/mTOR pathway has also been observed in breast cancer cells.[4][5]

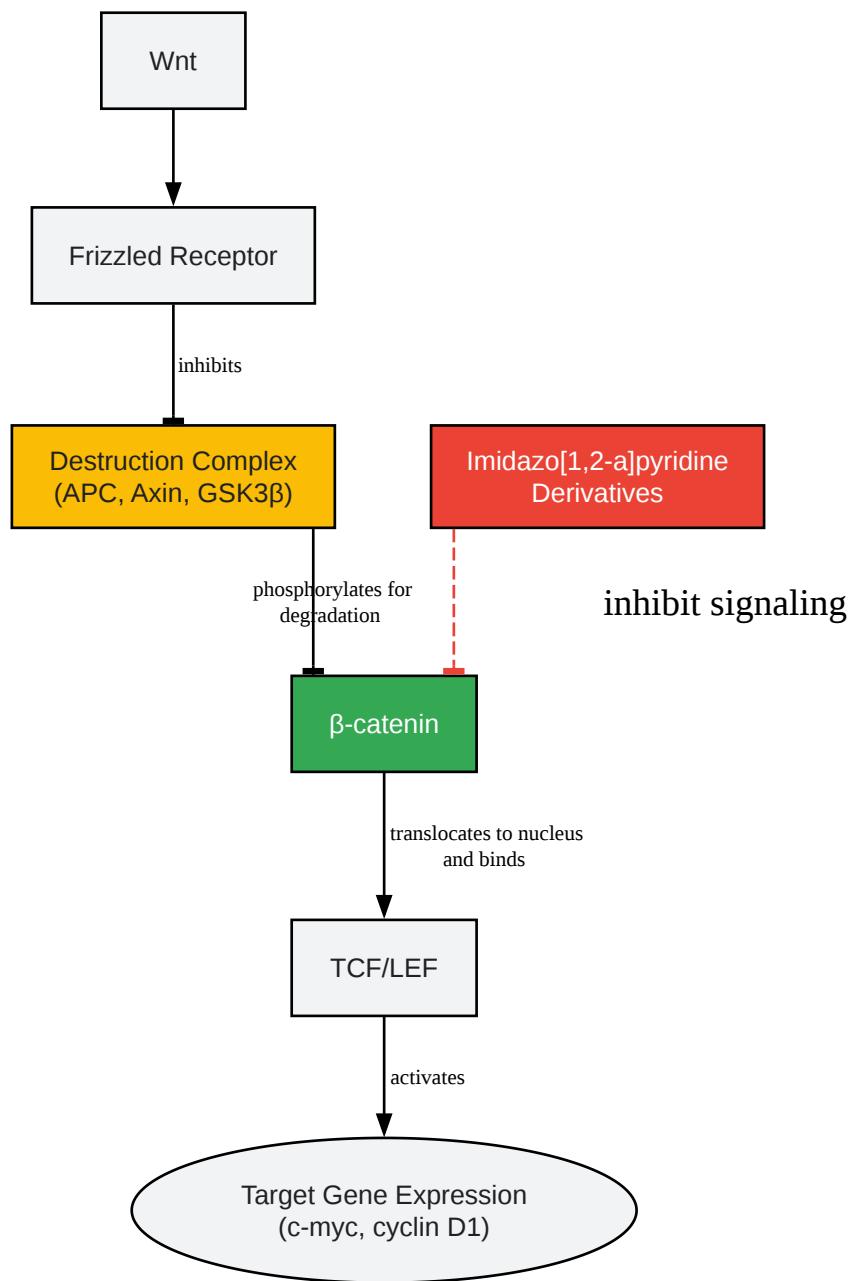
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Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.

Derivatives of 5,7-diaryl*imidazo[1,2-a]pyridine-8-carbonitrile* have been designed as antitubulin agents that target the colchicine binding site.^[10] One promising lead compound, 7e, demonstrated significant antiproliferative activity with IC₅₀ values in the double-digit nanomolar range, superior to combretastatin A-4 (CA-4).^[10] Immunofluorescence staining and colchicine competitive binding assays confirmed that this compound disrupts microtubule dynamics by binding to the colchicine site on tubulin.^[10]

The *imidazo[1,2-a]pyridine* scaffold has been utilized to develop covalent inhibitors of KRAS G12C, a common oncogenic mutation.^[11] Compound I-11 was identified as a potent anticancer agent in KRAS G12C-mutated NCI-H358 cells.^[11] This highlights the potential of this scaffold in developing targeted covalent inhibitors for previously "undruggable" targets.^[11]

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.^[12] Certain *imidazo[1,2-a]pyridine* derivatives have been shown to inhibit this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.^[12] These compounds act independently of GSK-3β and have shown efficacy in a Wnt-reporter zebrafish model.^[12]



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